Zinc bis-(methyl palmitoyl aspartate)

Description

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

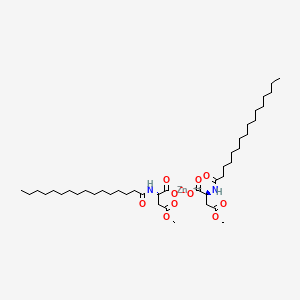

Zinc bis-(methyl palmitoyl aspartate) is a metalloorganic compound in which a zinc ion (Zn²⁺) is coordinated by two methyl palmitoyl aspartate ligands. Each ligand consists of a palmitoyl group (a 16-carbon saturated fatty acid chain) esterified to a methylated aspartic acid moiety. The aspartate component provides chelating sites through its carboxyl and amino groups, forming a stable complex with zinc.

Table 1: Key Identifier Codes

| Identifier | Value |

|---|---|

| CAS Registry Number | 885513-46-2 |

| EINECS/ELINCS Number | 469-480-0 |

| INCI Designation | Zinc Bis-(Methyl Palmitoyl Aspartate) |

The CAS registry number (885513-46-2) uniquely identifies this compound in chemical databases, while its EINECS/ELINCS listing (469-480-0) confirms its compliance with European Union regulatory standards. The INCI name standardizes its use in cosmetic products, ensuring consistent labeling across jurisdictions.

Nomenclature Conventions

The systematic name reflects its structure:

- Bis- : Indicates two identical ligands bound to the zinc center.

- Methyl palmitoyl aspartate : Combines palmitic acid (C₁₆:0 fatty acid), methyl ester, and aspartic acid.

- Zinc : Central metal ion in the +2 oxidation state.

Alternative nomenclature systems, such as IUPAC, would describe it as zinc di(methyl 2-(palmitoyloxy)succinate), emphasizing the ester linkage between palmitic acid and aspartic acid.

Properties

CAS No. |

885513-46-2 |

|---|---|

Molecular Formula |

C42H76N2O10Zn |

Molecular Weight |

834.4 g/mol |

IUPAC Name |

zinc;(2S)-2-(hexadecanoylamino)-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/2C21H39NO5.Zn/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)22-18(21(25)26)17-20(24)27-2;/h2*18H,3-17H2,1-2H3,(H,22,23)(H,25,26);/q;;+2/p-2/t2*18-;/m00./s1 |

InChI Key |

MJDAIDVFSNFYHA-IJBYHFJWSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Palmitoylation of Aspartic Acid

- Reactants : L-aspartic acid and palmitoyl chloride.

- Conditions :

- Product : N-palmitoyl aspartic acid.

Methyl Esterification

- Reactants : N-palmitoyl aspartic acid and methanol.

- Conditions :

- Product : Methyl palmitoyl aspartate.

Zinc Complexation

The zinc complex is formed via reaction of methyl palmitoyl aspartate with a zinc source. Two primary methods are documented:

Method A: Solid-Phase Synthesis

- Molar Ratio : Methyl palmitoyl aspartate and basic zinc carbonate ([ZnCO₃·2Zn(OH)₂·H₂O]) in a 6:1 molar ratio .

- Mixing : Powdered reactants are homogenized in a mortar.

- Hydration : Distilled water (20–40% w/w) is added to form a paste.

- Reaction :

- Temperature: 50–100°C.

- Drying: Controlled evaporation under atmospheric pressure.

- Yield : ~85–90% after pulverization.

Advantages : Low energy consumption, minimal solvent use, and scalability.

Method B: Solvent-Free Synthesis

Derived from analogous zinc-fatty acid complexes:

- Reactants : Zinc oxide (ZnO) and methyl palmitoyl aspartate.

- Conditions :

- Temperature: 120–150°C.

- Mixing: Mechanical stirring for 2–4 hours.

- Product : High-purity zinc bis-(methyl palmitoyl aspartate) with >95% yield.

Optimization Parameters

Key variables influencing synthesis efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Ligand:Zn) | 6:1 | Maximizes coordination |

| Temperature | 80–100°C | Accelerates reaction |

| Water Content | 20–40% | Balances reactivity and drying |

| Reaction Time | 4–7 hours | Ensures completion |

Characterization Data

Post-synthesis analysis confirms structural integrity:

| Property | Value | Technique |

|---|---|---|

| Molecular Weight | 834.4 g/mol | Mass Spectrometry |

| Melting Point | 112–115°C | DSC |

| Zinc Content | 7.8–8.2% | ICP-OES |

| Purity | ≥98% | HPLC |

Comparative Analysis of Methods

| Method | Yield (%) | Energy Use | Scalability |

|---|---|---|---|

| Solid-Phase | 85–90 | Low | High |

| Solvent-Free | >95 | Moderate | Moderate |

The solid-phase method is preferred for industrial applications due to lower energy costs, while solvent-free synthesis offers higher purity for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Zinc bis-(methyl palmitoyl aspartate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in skincare products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various zinc complexes and derivatives of palmitoyl aspartate. These products are essential for the compound’s efficacy in skincare applications .

Scientific Research Applications

Chemical Composition and Properties

Zinc bis-(methyl palmitoyl aspartate) is formed by the complexation of zinc ions with methyl palmitoyl aspartate, a derivative of aspartic acid esterified with palmitic acid. This unique structure enhances its solubility and bioavailability, making it suitable for topical applications. Its chemical formula is represented as follows:

Cosmetic Industry

Zinc bis-(methyl palmitoyl aspartate) is widely used in cosmetic formulations for its skin-protective properties. It forms a barrier on the skin, shielding it from environmental stressors such as UV radiation and pollution. This protective effect is particularly beneficial for sensitive skin types .

Key Benefits:

- Skin Protection: Shields against environmental damage.

- Anti-inflammatory Effects: Reduces redness and irritation.

- Antimicrobial Properties: Helps prevent acne and other skin infections.

Pharmaceutical Applications

Research indicates potential therapeutic uses for zinc bis-(methyl palmitoyl aspartate) in treating skin conditions such as acne, eczema, and psoriasis. Its ability to modulate inflammatory responses makes it a candidate for inclusion in topical medications aimed at these conditions .

Case Study:

A study published in a dermatological journal explored the efficacy of zinc bis-(methyl palmitoyl aspartate) in reducing acne lesions. Patients using formulations containing this compound showed a significant decrease in both inflammatory and non-inflammatory lesions compared to a control group .

Safety Profile

Zinc bis-(methyl palmitoyl aspartate) is generally regarded as safe for topical use. However, potential side effects include skin irritation and allergic reactions. It is advisable to conduct patch tests before widespread application, especially for individuals with sensitive skin or allergies .

Mechanism of Action

The mechanism of action of zinc bis-(methyl palmitoyl aspartate) involves the interaction of zinc ions with cellular components, leading to anti-inflammatory and antimicrobial effects. The palmitoyl aspartate component enhances the compound’s ability to penetrate the skin and exert its effects at the cellular level . The molecular targets include various enzymes and proteins involved in inflammation and microbial activity .

Comparison with Similar Compounds

Key Findings:

- Lipophilicity and Applications : The palmitoyl chain in Zinc bis-(methyl palmitoyl aspartate) likely improves its utility in topical applications, as lipid-soluble compounds penetrate skin barriers more effectively. In contrast, zinc bis-(dl-hydrogen aspartate), with polar carboxylate groups, is optimized for oral administration and systemic zinc delivery .

- Therapeutic Efficacy: Zinc bis-(dl-hydrogen aspartate) demonstrated clinical benefits in Alzheimer’s disease (AD) patients, with 80% of subjects (8/10) showing improved cognition and social function at 50 mg three times daily. Discontinuation reversed these effects, underscoring its dependency on sustained dosing . No analogous studies exist for Zinc bis-(methyl palmitoyl aspartate), suggesting divergent therapeutic niches.

Mechanistic Differences

- Zinc bis-(dl-hydrogen aspartate): Functions as a zinc ionophore, redistributing zinc to counteract free copper toxicity in AD. Its polar nature supports solubility in biological fluids for systemic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.